molecular formula C24H21N5OS3 B4306820 2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B4306820
M. Wt: 491.7 g/mol
InChI Key: ZACXWYLKNAONRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization, thiolation, and other functional group transformations under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound’s properties make it suitable for use in various industrial processes, such as catalysis or materials science.

Mechanism of Action

The mechanism by which 2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-amino-1-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • **2-amino-1-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, or potency, highlighting its potential for unique applications in research and industry.

Properties

IUPAC Name

2-amino-1-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS3/c1-14-5-7-15(8-6-14)12-32-24-28-27-23(33-24)29-18-3-2-4-19(30)21(18)20(16-9-10-31-13-16)17(11-25)22(29)26/h5-10,13,20H,2-4,12,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACXWYLKNAONRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)N3C4=C(C(C(=C3N)C#N)C5=CSC=C5)C(=O)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
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2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 3
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2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 4
2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 5
2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Reactant of Route 6
2-AMINO-1-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

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